molecular formula C17H15NO5S2 B2982017 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034340-88-8

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2982017
CAS No.: 2034340-88-8
M. Wt: 377.43
InChI Key: NTAQKIFCEZDHDN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at position 6 with a sulfonamide group and a thiophene-furan hybrid substituent. Its structural complexity, combining aromatic, heterocyclic, and sulfonamide motifs, makes it a candidate for comparative analysis with analogous compounds.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c19-25(20,14-2-4-16-17(9-14)22-7-6-21-16)18-10-13-1-3-15(23-13)12-5-8-24-11-12/h1-5,8-9,11,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAQKIFCEZDHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

  • Step 1: Synthesis of Thiophene and Furan Derivatives

      Reagents: Thiophene-3-carboxaldehyde, furan-2-carboxaldehyde

      Conditions: Reflux in ethanol with a catalytic amount of p-toluenesulfonic acid

  • Step 2: Formation of Benzo[d][1,4]dioxine Derivative

      Reagents: 2,3-dihydrobenzo[b][1,4]dioxine

      Conditions: Reflux in acetonitrile with a base such as potassium carbonate

  • Step 3: Condensation Reaction

      Reagents: Intermediate from Step 1 and Step 2

      Conditions: Stirring at room temperature in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Step 4: Sulfonamide Formation

      Reagents: Sulfonyl chloride

      Conditions: Stirring in dichloromethane with a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and furan rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Bromine in chloroform for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and alcohols

    Substitution: Halogenated derivatives and substituted aromatic compounds

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its electronic properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1797961-81-9)

  • Difference : Replaces the thiophen-3-yl group with a furan-2-carbonyl moiety.
  • Impact : Introduces a ketone group, increasing polarity and altering electronic distribution (molecular weight: 405.4 vs. target compound’s ~383.4) .

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 2034254-21-0)

  • Difference : Sulfonamide group replaced with carboxamide at position 2 of the benzodioxine ring.
  • target’s higher value) .

Compound 73 (from )

  • Structure : Features a pyridine ring instead of the furan-thiophene system.
  • Impact : Pyridine’s nitrogen atom may enhance basicity and metal coordination capacity .

Physical and Chemical Properties

Limited data for the target compound exist, but comparisons can be drawn from analogues:

  • Melting Points :
    • Compound 5f (): 129–130°C .
    • Compound 4f (): 191–193°C .
  • Purity : Compound in achieved 95.7% HPLC purity, suggesting sulfonamide derivatives can be synthesized with high quality .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It features a unique combination of thiophene and furan moieties linked to a benzo[d]dioxine core, which is known for its diverse biological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of thiophene and furan rings.
  • Functionalization of these rings to introduce sulfonamide groups.
  • Coupling reactions to create the final product.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF71.95
HCT1160.87
PC30.67

These results suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis or cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for tumor growth.
  • Receptor Modulation : The compound could modulate receptor activity involved in cancer progression.

Case Studies

Several case studies have explored the compound's therapeutic efficacy:

  • Study on Breast Cancer : A study evaluated the compound's effects on MCF7 cells, revealing a significant reduction in cell viability compared to controls.
  • Prostate Cancer Research : Another investigation focused on PC3 cells, where the compound exhibited potent antiproliferative activity with an IC50 value lower than established chemotherapeutics.

Molecular Docking Studies

Molecular docking simulations have indicated strong binding affinities between the compound and target proteins involved in cancer pathways. The binding energy values suggest that the compound could effectively inhibit target enzymes.

Toxicity and ADMET Profiling

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable drug-like properties according to Lipinski's Rule of Five. This suggests potential for oral bioavailability and low toxicity.

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